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Compound of Interest

Compound Name: Triethyltin chloride

Cat. No.: B036597

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
triethyltin chloride, a significant organotin compound with applications in various industrial
processes and notable toxicological properties. Understanding its structural features through
spectroscopic technigues such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) is crucial for its characterization, quality control, and for studying its
interactions in biological and environmental systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of triethyltin
chloride in solution. Both *H and 3C NMR provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

'H NMR Spectroscopy

The *H NMR spectrum of triethyltin chloride is characterized by two main signals
corresponding to the ethyl groups attached to the tin atom. The methylene (-CHz-) protons and
the methyl (-CHs) protons exhibit distinct chemical shifts and coupling patterns.

Experimental Protocol:

A detailed experimental protocol for acquiring a *H NMR spectrum of triethyltin chloride is as
follows:
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o Sample Preparation: Dissolve approximately 5-25 mg of triethyltin chloride in a suitable
deuterated solvent (e.g., chloroform-d, CDCIs). The use of a deuterated solvent is essential
to avoid large solvent signals that would obscure the analyte's signals.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the sample solution. TMS provides a reference signal at 0 ppm, allowing for
accurate determination of chemical shifts.

e NMR Tube: Transfer the solution to a 5 mm NMR tube.

 Instrument: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher).

o Parameters: Typical acquisition parameters include a 30-degree pulse width, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

IH NMR Data for Triethyltin Chloride:

Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
-CH2- ~1.3-15 Quartet ~7-8
-CHs- ~1.2-14 Triplet ~7-8

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

3C NMR Spectroscopy

The 13C NMR spectrum of triethyltin chloride provides information about the carbon skeleton
of the molecule.

Experimental Protocol:

The experimental protocol for 13C NMR is similar to that for *H NMR, with the following key
differences:
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» Sample Concentration: A higher concentration of the sample (50-100 mg) is generally
required for 13C NMR due to the lower natural abundance of the 13C isotope.

e Acquisition Time: Longer acquisition times are typically necessary to obtain a spectrum with
an adequate signal-to-noise ratio. Proton decoupling is commonly used to simplify the
spectrum and enhance signal intensity.

13C NMR Data for Triethyltin Chloride:[1]

Carbon Chemical Shift (6, ppm)
-CH2- ~10.5
-CHs- ~9.6

Note: The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol:
As triethyltin chloride is a liquid at room temperature, the following protocol can be used:

o Sample Preparation: Place a small drop of neat triethyltin chloride between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates to create a thin liquid film.

 Instrument: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm~1). A
background spectrum of the clean salt plates should be acquired and subtracted from the
sample spectrum.

Characteristic IR Vibrational Frequencies for Triethyltin Chloride:
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Wavenumber (cm~?) Vibration

C-H stretching (asymmetric and symmetric) of -

729502850 CHz- and -CHs groups

~1460 C-H bending (scissoring) of -CHz- group
~1375 C-H bending (symmetric) of -CHs group
~1190 C-H bending (wagging) of -CHz- group
~1015 C-C stretching

~510 Sn-C stretching (asymmetric)

~490 Sn-C stretching (symmetric)

Below 400 Sn-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the
resulting ions based on their mass-to-charge ratio (m/z). It provides information about the
molecular weight and fragmentation pattern of a compound.

Experimental Protocol (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of
volatile compounds like triethyltin chloride.

o Sample Preparation: Dissolve a small amount of triethyltin chloride in a volatile organic
solvent (e.g., hexane or dichloromethane). For trace analysis in complex matrices, a
derivatization step, such as ethylation with sodium tetraethylborate, may be employed to
improve volatility and chromatographic performance.

o GC Separation: Inject the sample into a gas chromatograph equipped with a suitable
capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature is
programmed to separate the components of the sample.
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« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron ionization (El) at 70 eV is a standard method for generating ions.

e Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and
detected.

Mass Spectral Data for Triethyltin Chloride:[1]

The mass spectrum of triethyltin chloride is characterized by a series of isotopic peaks due to
the presence of multiple stable isotopes of tin and chlorine. The fragmentation pattern typically
involves the successive loss of ethyl radicals and the chlorine atom.

Major Mass Peaks (m/z) and their Assignments:

m/z lon Fragment Description

242 [Sn(CzH5)sClI]* Molecular ion (isotope pattern)
213 [Sn(C2H5)3]* Loss of Cl

185 [Sn(C2zH5)2CI]* Loss of one CzHs radical

155 [Sn(CaHs)s]* Loss of Cl and one CzHs
n(CzHs)2

radical
Loss of Cl and two CzHs
125 [Sn(C2Hs)]* i
radicals
Visualizations

Spectroscopic Analysis Workflow
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Spectroscopic Analysis Workflow for Triethyltin Chloride
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Caption: Experimental workflow for the spectroscopic analysis of triethyltin chloride.

Mass Spectrometry Fragmentation Pathway
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Proposed Mass Spectrometry Fragmentation Pathway of Triethyltin Chloride

[Sn(C2H5)sClI*
(m/z = 242)

[Sn(CzHs)s]*

(m/z = 213)

[Sn(C2H5)2CI*
(m/z = 185)

[Sn(C2H5s)2]+
(m/z = 155)

- C2Hs

[Sn(CzHs)]*
(m/z = 125)

Click to download full resolution via product page

Caption: Key fragmentation steps of triethyltin chloride in Electron lonization MS.

Structure-Spectra Relationship
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Relationship Between Structure and Spectroscopic Data

Spectroscopic Data

1H NMR:
- Quartet for -CHz-
- Triplet for -CHs-

Proton Environments Y
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Carbon Skeleton - Two distinct signals for
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Triethyltin Chloride o
(CH3CH2)3SnCl Vibrational Modes
IR:
Molecular Mass & - C-H, C-C, Sn-C, Sn-Cl
Fragmentation stretching and bending vibrations
e MS:

- Molecular ion peak
- Fragmentation by loss of
Cz2Hs and ClI

Click to download full resolution via product page

Caption: Correlation of triethyltin chloride's structure with its spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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